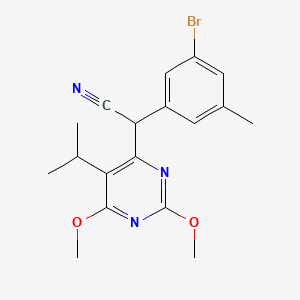
4-Pyrimidineacetonitrile, alpha-(3-bromo-5-methylphenyl)-2,6-dimethoxy-5-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyrimidineacetonitrile, alpha-(3-bromo-5-methylphenyl)-2,6-dimethoxy-5-(1-methylethyl)- is a complex organic compound characterized by its unique structural features
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidineacetonitrile, alpha-(3-bromo-5-methylphenyl)-2,6-dimethoxy-5-(1-methylethyl)- typically involves multi-step organic reactions. The initial step often includes the bromination of 3-methylphenyl compounds, followed by the introduction of the pyrimidinyl group through nucleophilic substitution reactions. The final step involves the formation of the acetonitrile group under controlled conditions, such as using cyanide sources in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Pyrimidineacetonitrile, alpha-(3-bromo-5-methylphenyl)-2,6-dimethoxy-5-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines under specific conditions.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-Pyrimidineacetonitrile, alpha-(3-bromo-5-methylphenyl)-2,6-dimethoxy-5-(1-methylethyl)- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives may exhibit bioactivity, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are being investigated. It may serve as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, 4-Pyrimidineacetonitrile, alpha-(3-bromo-5-methylphenyl)-2,6-dimethoxy-5-(1-methylethyl)- is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating advanced materials with specific functionalities.
Wirkmechanismus
The mechanism of action of 4-Pyrimidineacetonitrile, alpha-(3-bromo-5-methylphenyl)-2,6-dimethoxy-5-(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Bromo-5-methyl-phenyl)-(5-isopropyl-2,6-dimethoxy-pyrimidin-4-yl)-methanone
- (3-Bromo-5-methyl-phenyl)-(5-isopropyl-2,6-dimethoxy-pyrimidin-4-yl)-ethanol
Uniqueness
Compared to similar compounds, 4-Pyrimidineacetonitrile, alpha-(3-bromo-5-methylphenyl)-2,6-dimethoxy-5-(1-methylethyl)- exhibits unique reactivity due to the presence of the acetonitrile group. This functional group enhances its versatility in chemical reactions and broadens its application spectrum in scientific research.
Eigenschaften
Molekularformel |
C18H20BrN3O2 |
|---|---|
Molekulargewicht |
390.3 g/mol |
IUPAC-Name |
2-(3-bromo-5-methylphenyl)-2-(2,6-dimethoxy-5-propan-2-ylpyrimidin-4-yl)acetonitrile |
InChI |
InChI=1S/C18H20BrN3O2/c1-10(2)15-16(21-18(24-5)22-17(15)23-4)14(9-20)12-6-11(3)7-13(19)8-12/h6-8,10,14H,1-5H3 |
InChI-Schlüssel |
OXPBWQQWIIMWIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)Br)C(C#N)C2=C(C(=NC(=N2)OC)OC)C(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













